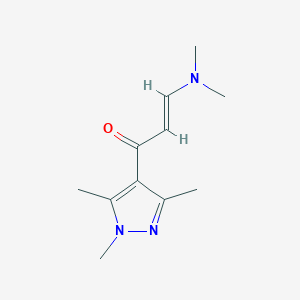![molecular formula C22H33NO6 B2815946 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-triethoxybenzamide CAS No. 899730-13-3](/img/structure/B2815946.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-triethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound appears to contain a 1,4-dioxaspiro[4.5]decan-2-ylmethyl moiety . This moiety is a type of spiro compound, which is a bicyclic molecule that consists of two rings sharing a single atom . The compound also contains a benzamide group, which is a type of amide that consists of a benzene ring attached to an amide group .
Molecular Structure Analysis
The molecular structure of the compound can be inferred from its name. The 1,4-dioxaspiro[4.5]decan-2-ylmethyl moiety suggests a spirocyclic structure with two oxygen atoms at positions 1 and 4 . The benzamide group is likely attached to the spirocyclic moiety via a methylene (-CH2-) linker .Scientific Research Applications
Synthesis and Characterization
This compound is related to a class of compounds that have been synthesized and characterized for their potential applications in various fields, including the development of new materials and pharmaceutical intermediates. For example, studies on vic-dioxime ligands containing different heteroatoms (N, O) have been prepared and their metal complexes with Co(II), Ni(II), Cu(II), and Zn(II) have been explored for their structural properties. These studies provide insights into the coordination chemistry and potential applications of such compounds in catalysis and material science (Canpolat & Kaya, 2004).
Role in Synthesis of Organic Chemicals
The compound is part of a broader family of 1,4-dioxaspiro[4.5]decan derivatives that have been widely used in synthesizing organic chemicals. These include pharmaceutical intermediates, liquid crystals, and insecticides, highlighting the compound's versatility and importance in organic synthesis. The synthesis involves selective deketalization in acidic solutions, leading to high yields under optimized conditions, which is critical for industrial and pharmaceutical applications (Zhang Feng-bao, 2006).
Insect Pheromones and Natural Products
Spiroacetals, to which this compound is structurally related, are significant in the study of insect pheromones and natural products. They serve as key components in the aggregation pheromones of various beetles and flies. This highlights the potential application of such compounds in developing environmentally friendly pest control strategies by mimicking or interfering with insect communication systems (Francke & Kitching, 2001).
Pharmaceutical Applications
Derivatives of the compound have been explored for their potential in pharmaceutical applications, particularly as receptor agonists. For instance, studies on 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, a related compound, have shown potent activity as 5-HT1AR agonists. This suggests the potential for derivatives of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-triethoxybenzamide in the development of new therapeutic agents for neurological disorders (Franchini et al., 2017).
properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO6/c1-4-25-18-12-16(13-19(26-5-2)20(18)27-6-3)21(24)23-14-17-15-28-22(29-17)10-8-7-9-11-22/h12-13,17H,4-11,14-15H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRCIUHMISNZMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2COC3(O2)CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4,5-triethoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2815865.png)
![1-[(E)-but-2-enyl]-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2815866.png)

![7-Cyclopropyl-1,3-dimethyl-5-[(2-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2815868.png)
![6-Methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2815869.png)



![Methyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2815875.png)


![1-[2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2815881.png)

![(5,6-dihydro-4H-[1,2]oxazin-3-yl)-methanol](/img/structure/B2815884.png)